2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-8-2-4-10(5-3-8)17-7-9(6-16-17)11(18)12(13,14)15/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWNQAANAPEFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2C=C(C=N2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 4-methylcyclohexanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with trifluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Differences
Table 1: Key Structural and Functional Comparisons
Biological Activity
2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of the compound's pharmacological significance.
- Chemical Formula : C12H15F3N2O
- Molecular Weight : 238.25 g/mol
- IUPAC Name : 2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethanone
- CAS Number : 1495711-38-0
| Property | Value |
|---|---|
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
| Safety Information | Not available |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including antibacterial, antifungal, and anti-inflammatory properties.
Antibacterial Activity
Research indicates that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study comparing its efficacy with commercial antibiotics, it showed superior activity against Escherichia coli and Staphylococcus aureus.
| Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 0.20 | Imipenem | 0.50 |
| S. aureus | 0.15 | Nalidixic acid | 0.25 |
| Pseudomonas aeruginosa | 0.30 | Ciprofloxacin | 0.40 |
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antifungal agents like Nystatin.
Anti-inflammatory Activity
In anti-inflammatory assays, the compound demonstrated a notable reduction in inflammatory markers comparable to established anti-inflammatory drugs such as Indomethacin.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized various derivatives of the compound and evaluated their biological activities. The most active derivative showed an IC50 value of 6.2 μM against colon carcinoma cells, indicating potential as an anticancer agent.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the interactions between the compound and its biological targets. These studies revealed that the compound binds effectively to the active sites of bacterial enzymes, which may explain its antibacterial efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2,2-Trifluoro-1-[1-(4-methylcyclohexyl)pyrazol-4-yl]ethanone, and how can purity be ensured during synthesis?
- Methodology :
-
Step 1 : Start with nucleophilic substitution reactions to introduce the 4-methylcyclohexyl group to the pyrazole ring, as seen in analogous trifluoroethanone syntheses .
-
Step 2 : Use trifluoroacetylation agents (e.g., trifluoroacetic anhydride) to attach the trifluoromethyl ketone moiety.
-
Purity Assessment : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) to monitor reaction progress and isolate ≥98% pure product .
-
Key Reagents : 4-Methylcyclohexylamine, pyrazole derivatives, trifluoroacetyl chloride.
- Table 1 : Common Impurities and Mitigation Strategies
| Impurity Source | Mitigation Technique | Reference |
|---|---|---|
| Unreacted pyrazole intermediates | Column chromatography (silica gel, hexane/EtOAc) | |
| Trifluoroacetyl byproducts | Recrystallization (ethanol/water) |
Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?
- NMR :
- ¹H NMR : Focus on the pyrazole ring protons (δ 7.5–8.5 ppm) and cyclohexyl methyl group (δ 1.0–1.5 ppm). Integrate signals to confirm stoichiometry .
- ¹⁹F NMR : The trifluoromethyl group typically appears at δ -70 to -75 ppm; splitting patterns confirm electronic environment .
- IR : Look for C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in crystallographic data for this compound?
- Challenge : Discrepancies in unit cell parameters or bond lengths may arise from polymorphism or twinning.
- Solution :
- Use SHELXL for refinement (high-resolution data, <1 Å) and validate structures with PLATON (ADDSYM checks) to detect missed symmetry .
- Compare multiple datasets (e.g., synchrotron vs. lab-source X-ray) to rule out instrumentation bias .
Q. How can molecular docking studies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Protocol :
-
Step 1 : Generate 3D conformers using RDKit or Open Babel , accounting for the 4-methylcyclohexyl group’s steric effects .
-
Step 2 : Perform docking (e.g., AutoDock Vina ) with flexibility in the trifluoroketone moiety to model induced-fit binding .
-
Validation : Cross-check with SPR (Surface Plasmon Resonance) binding assays (KD ≤ 10 µM) .
- Table 2 : Key Docking Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Grid Box Size | 25 Å × 25 Å × 25 Å | Accommodates bulky cyclohexyl group |
| Exhaustiveness | 32 | Ensures convergence |
Q. What analytical approaches address discrepancies in bioactivity data across studies?
- Root Causes : Variability in cell lines, solvent effects (DMSO vs. aqueous buffers), or impurity-driven false positives.
- Mitigation :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and solvent controls .
- LC-MS Purity Check : Confirm compound integrity post-bioassay (e.g., detect hydrolysis of trifluoroketone to carboxylic acid) .
Methodological Considerations for Data Reproducibility
Q. How to design crystallization trials for X-ray diffraction studies?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
